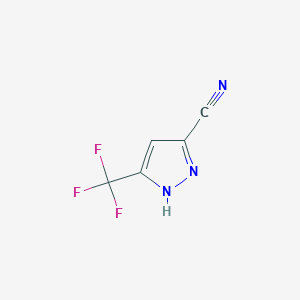
3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Overview
Description
The compound “3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile” is a pyrazole derivative with a trifluoromethyl group attached. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrazole ring with a trifluoromethyl group attached. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Scientific Research Applications
Crystal Structure and Reaction Mechanism
Crystal Structure Determination : The crystal structure of a derivative of 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile was determined using X-ray crystallography, providing insights into the molecule's structural characteristics (Liu, Chen, Sun, & Wu, 2013).
Reaction Mechanism Exploration : Investigating the reaction mechanism of this compound with unsaturated carbonyl compounds helps understand its chemical behavior, crucial for various applications in chemical synthesis (Liu, Chen, Sun, & Wu, 2013).
Electronic Properties and Spectral Enhancement
Electronic and Physical Properties : A study explored the electronic properties of a fluoropyrazolecarbonitrile derivative, examining aspects like active sites, biological activities, and electronic spectra. Such analyses are essential for potential pharmaceutical and industrial applications (Research Article, 2022).
Interaction with Fullerene : The interaction of this molecule with fullerene molecules was studied, showing significant spectral property enhancements. This interaction could be important for developing advanced materials or drug delivery systems (Research Article, 2022).
Synthesis Techniques
Catalyst-Free Synthesis : A catalyst-free method in aqueous media for synthesizing pyrazole derivatives was developed. This environmentally friendly approach is significant for sustainable chemical processes (Yu, Yao, Li, & Wang, 2014).
Four-Component Condensation Reaction : A new synthesis approach for pyrazole derivatives through a four-component condensation reaction demonstrates the versatility of this compound in creating complex molecules (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Biological and Medicinal Potential
Antiarthritic Properties : Docking studies indicate the antiarthritic property of a derivative, highlighting the potential medicinal applications of these compounds (Research Article, 2022).
Antimicrobial Activities : Some derivatives of this compound were evaluated for their antimicrobial properties, showing potential for use in treating infections (Al‐Azmi & Mahmoud, 2020).
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQWUIHMMIWEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)
![[6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6416719.png)
![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)
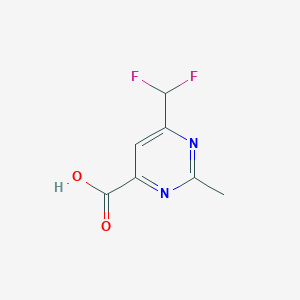
![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)
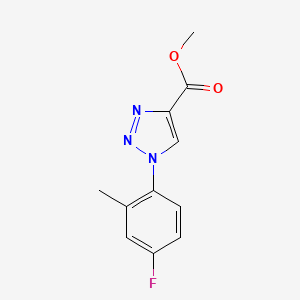
![1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)
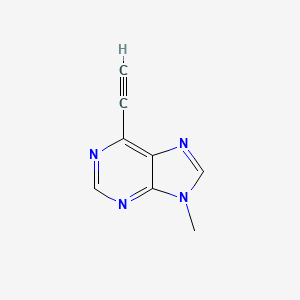


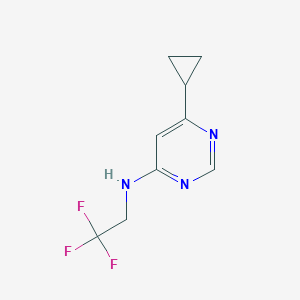
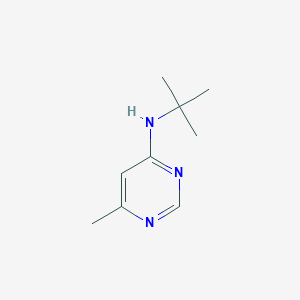
![1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6416816.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6416821.png)